molecular formula C24H33F3N4O2 B3057972 HSD Inhibitor 23 CAS No. 868604-75-5

HSD Inhibitor 23

Cat. No. B3057972
CAS RN: 868604-75-5
M. Wt: 466.5 g/mol
InChI Key: QTLNSFMROWVHJU-UHFFFAOYSA-N
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Description

HSD Inhibitor 23 is a chemical compound that has been identified as a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in various tissues, including adipose tissue, liver, and brain. The inhibition of this enzyme has been shown to have potential therapeutic benefits in the treatment of various metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome.

Scientific Research Applications

1. 17β-Hydroxysteroid Dehydrogenase Inhibition and Cancer Treatment

17β-Hydroxysteroid dehydrogenase (17β-HSD) enzymes play a crucial role in the biosynthesis of active steroids. The inhibition of these enzymes is a significant approach for treating estrogen- and androgen-dependent cancers, as well as osteoporosis. Research has shown that certain cholic acid analogs, including HSD Inhibitor 23, can inhibit 17β-HSD, particularly 17β-HSD2, which is relevant for developing potential therapeutics in this area (Al-Masoudi et al., 2018).

2. Metabolic Syndrome and Diabetes Management

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, like this compound, have been studied for their potential to treat metabolic syndromes, such as cardiovascular diseases, obesity, and diabetes. The inhibition of 11β-HSD1 can lead to improved metabolic profiles, suggesting potential benefits in managing these conditions (Balam et al., 2015).

3. Intracellular Glucocorticoid Modulation

Modulation of intracellular glucocorticoid concentrations is another application of HSD Inhibitors, including this compound. This regulation is crucial in the treatment of metabolic syndrome, where selective inhibition of 11β-HSD1 over 11β-HSD2 is desired. Pharmacophore models and virtual screening methods have been employed to refine and identify novel and selective 11β-HSD inhibitors, showing promise in this area of research (Vuorinen et al., 2014).

4. Osteoporosis Treatment

HSD Inhibitors, such as this compound, have been explored for their potential in treating osteoporosis. By inhibiting enzymes like 17β-HSD2, which inactivates estradiol into estrone, these inhibitors can help ameliorate estrogen deficiency, a key factor in osteoporosis (Vuorinen et al., 2014).

properties

IUPAC Name

N-(5-hydroxy-2-adamantyl)-2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F3N4O2/c1-22(2,21(32)29-20-16-9-15-10-17(20)13-23(33,11-15)12-16)31-7-5-30(6-8-31)19-4-3-18(14-28-19)24(25,26)27/h3-4,14-17,20,33H,5-13H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLNSFMROWVHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469772
Record name HSD Inhibitor 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868604-75-5
Record name HSD Inhibitor 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid (159 mg, 0.5 mmoles) from Example 14C in DCM (5 mL) and DIPEA (0.5 mL) was treated with hydroxybenzotriazole hydrate (HOBt) (84 mg, 0.6 mmoles), 5-hydroxy-2-adamantamine (100 mg, 0.6 mmoles) from Example 13A and 15 minutes later with (3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDCI) (115 mg, 0.6 mmoles). The mixture was stirred overnight at room temperature after which the DCM was removed under reduced pressure and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organic extracts washed with saturated sodium bicarbonate, water, dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure and the crude product purified (silica gel, 10-40% acetone in hexane) to provide the title compound as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.41 (s, 1H), 7.67 (m, 2H), 6.66 (d, J=9.1 Hz, 1H), 4.0 (d, J=7.8 Hz, 1H), 3.66 (m, 4H), 2.64 (m, 4H), 2.23-2.1 (m, 3H), 1.9-1.63 (m, 10H), 1.25 (s, 6H); MS (APCI+) m/z 467 (M+H)+.
Name
2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid
Quantity
159 mg
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
84 mg
Type
reactant
Reaction Step Two
[Compound]
Name
5-hydroxy-2-adamantamine
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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